Ethyl 4-(3-bromopropoxy)mandelate
Description
Properties
Molecular Formula |
C13H17BrO4 |
|---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
ethyl 2-[4-(3-bromopropoxy)phenyl]-2-hydroxyacetate |
InChI |
InChI=1S/C13H17BrO4/c1-2-17-13(16)12(15)10-4-6-11(7-5-10)18-9-3-8-14/h4-7,12,15H,2-3,8-9H2,1H3 |
InChI Key |
APKCSARWUCFEEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OCCCBr)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Enantioselectivity and Chiral Resolution
- This compound: No direct enantioselectivity data found, but its bromopropoxy group may hinder chiral recognition compared to simpler analogs.
- Ethyl mandelate (EM) : Exhibits 78.4% ee in CMOM-5[BF4] sponges, outperforming DyNaL complexes (64.3% ee) .
- Methyl mandelate (MM) : Higher ee (82.6%) in CMOM-5[BF4] due to stronger host-guest interactions with the methyl ester .
- Racemic ethyl mandelate : Resolved into (S)-enantiomer via lipase-catalyzed hydrolysis, highlighting enzymatic utility .
Reactivity in Catalytic Reactions
- Osmiun(0)-Catalyzed Coupling :
- Enzymatic Hydrolysis :
- Reduction Reactions :
- Sodium borohydride reduces ethyl phenylglyoxylate directly to phenylethylene glycol, bypassing mandelate intermediates; ethyl mandelate itself is unreactive under these conditions .
Q & A
Q. What synthetic methodologies are effective for preparing ethyl 4-(3-bromopropoxy)mandelate, and how can reaction yields be optimized?
this compound can be synthesized via osmium(0)-catalyzed C–C coupling reactions, which tolerate aryl halide functional groups (e.g., bromine substituents) . Optimizing reaction conditions (e.g., catalyst loading, solvent choice, and temperature) is critical. For example, silica gel chromatography is commonly used for product isolation, with yields dependent on substituent positioning (meta-substituted aryl groups show higher efficiency than ortho-substituted analogs) .
Q. How can researchers characterize the stereochemical outcomes of this compound derivatives?
Chiral auxiliary-assisted synthesis, such as using (R)- or (S)-ethyl mandelate, enables stereochemical control. Enantiomeric purity can be assessed via enzymatic reductions (e.g., stereospecific Aldo–Keto reductases) or chiral HPLC . For example, AKRs from gene mining achieve >99% e.e. for ethyl (R)-mandelate derivatives .
Q. What safety protocols are recommended for handling brominated intermediates like 4-(3-bromopropoxy)phenol during synthesis?
Brominated compounds require stringent safety measures:
- Immediate eye flushing with water for 10–15 minutes upon contact.
- Skin decontamination using soap and water for ≥15 minutes.
- Use of fume hoods and personal protective equipment (PPE) due to uncharacterized toxicological hazards .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the catalytic coupling efficiency of this compound?
Electron-deficient groups (e.g., trifluoromethyl) enhance coupling yields with ethylene, while electron-rich groups (e.g., methoxy) may slow kinetics due to steric hindrance or electronic repulsion . Meta-substituted aryl groups exhibit higher tolerance than ortho-substituted analogs, as demonstrated in osmium(0)-catalyzed reactions .
Q. What mechanistic insights explain contradictory data in hydride reduction pathways of α-hydroxy esters like ethyl mandelate?
Sodium borohydride preferentially reduces keto groups over ester functionalities in ethyl phenylglyoxylate, whereas LiAlH4 shows mixed selectivity. For ethyl mandelate, sodium borohydride slowly reduces the ester to phenylethylene glycol (81:19 ratio of unreacted ester to product) . These discrepancies highlight the need for controlled stoichiometry and solvent choice (e.g., dioxane vs. ether) .
Q. How can researchers resolve low enantioselectivity in NADH-mediated asymmetric reductions of this compound precursors?
Magnesium perchlorate concentration significantly modulates enantioselectivity in NADH model reactions. For example, adjusting Mg(ClO4)2 levels during ethyl benzoylformate reduction improves (S)-mandelate e.e. from 2.9% to 28.5% . Computational modeling of transition-state interactions between hydride donors and substrates is recommended for further optimization.
Methodological Recommendations
Q. What analytical techniques are suitable for tracking reaction intermediates in this compound synthesis?
- NMR Spectroscopy : Monitor coupling reactions in real-time (e.g., using Eu-Resolve® for resolving oxygen/nitrogen-containing compounds) .
- Mass Spectrometry : Confirm molecular weights and fragmentation patterns (NIST database provides reference spectra for ethyl mandelate derivatives) .
- HPLC-DAD : Assess purity (>95%) and enantiomeric ratios post-synthesis .
Q. How can enzymatic methods improve the scalability of stereoselective syntheses?
Recombinant Aldo–Keto reductases (AKRs) enable large-scale production of enantiopure alcohols. For instance, AKRs from Pseudomonas putida catalyze the reduction of ethyl benzoylformate to ethyl (S)-mandelate with >99% e.e. . Immobilized enzymes (e.g., Novozym® 435) further enhance reusability in esterification reactions .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of ethyl mandelate under sodium borohydride reduction?
Discrepancies arise from reaction conditions:
- Excess NaBH4 in refluxing dioxane favors phenylethylene glycol formation.
- Substoichiometric NaBH4 in ether preserves the ester, with slow reduction kinetics . Standardizing solvent purity (e.g., LiAlH4-distilled dioxane) and reaction times is critical for reproducibility.
Tables
| Key Functional Group Tolerance in Osmium(0)-Catalyzed Coupling |
|---|
| Substituent |
| Aryl halides (e.g., Br) |
| Electron-withdrawing (e.g., CF3) |
| Electron-donating (e.g., OMe) |
| Ortho-substituted aryl groups |
| Enzymatic vs. Chemical Reduction Selectivity |
|---|
| Method |
| AKR-mediated reduction |
| Sodium borohydride (excess) |
| LiAlH4 (substoichiometric) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
